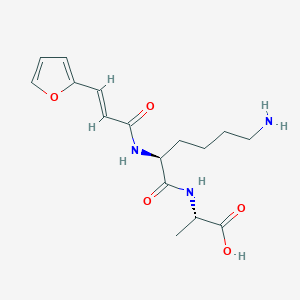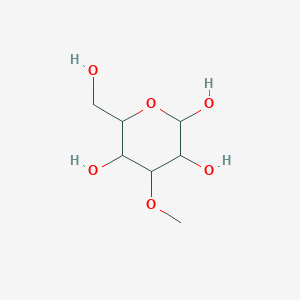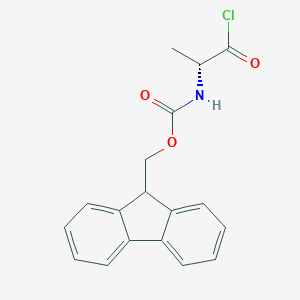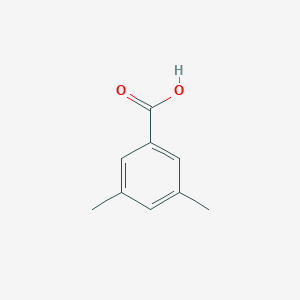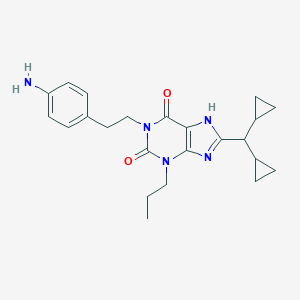
1H-Purine-2,6-dione, 3,7-dihydro-1-(2-(4-aminophenyl)ethyl)-8-(dicyclopropylmethyl)-1-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purine-2,6-dione, 3,7-dihydro-1-(2-(4-aminophenyl)ethyl)-8-(dicyclopropylmethyl)-1-propyl- is a chemical compound that belongs to the class of purine derivatives. It has been studied extensively due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1-(2-(4-aminophenyl)ethyl)-8-(dicyclopropylmethyl)-1-propyl- involves the inhibition of certain protein kinases. This inhibition leads to the disruption of various cellular signaling pathways, which ultimately leads to the inhibition of cell growth and proliferation. Additionally, this compound has been shown to exhibit anti-inflammatory activity through the inhibition of certain enzymes involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1H-Purine-2,6-dione, 3,7-dihydro-1-(2-(4-aminophenyl)ethyl)-8-(dicyclopropylmethyl)-1-propyl- have been extensively studied. This compound has been shown to exhibit potent inhibitory activity against certain protein kinases, which makes it a potential candidate for the treatment of various diseases such as cancer and inflammation. Additionally, this compound has been shown to exhibit anti-inflammatory activity through the inhibition of certain enzymes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-Purine-2,6-dione, 3,7-dihydro-1-(2-(4-aminophenyl)ethyl)-8-(dicyclopropylmethyl)-1-propyl- in lab experiments include its potent inhibitory activity against certain protein kinases, which makes it a potential candidate for the treatment of various diseases. Additionally, this compound has been shown to exhibit anti-inflammatory activity through the inhibition of certain enzymes involved in the inflammatory response. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity.
Orientations Futures
There are several future directions for the research on 1H-Purine-2,6-dione, 3,7-dihydro-1-(2-(4-aminophenyl)ethyl)-8-(dicyclopropylmethyl)-1-propyl-. One of the future directions could be the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research could be conducted to investigate the potential applications of this compound in the treatment of various diseases. Furthermore, the potential toxicity of this compound could be further investigated to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1-(2-(4-aminophenyl)ethyl)-8-(dicyclopropylmethyl)-1-propyl- is a multi-step process that involves the use of various reagents and catalysts. One of the commonly used methods for the synthesis of this compound is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 2-bromo-4,6-dichloropyrimidine with 2-(4-aminophenyl)ethylboronic acid in the presence of a palladium catalyst to yield the desired compound.
Applications De Recherche Scientifique
1H-Purine-2,6-dione, 3,7-dihydro-1-(2-(4-aminophenyl)ethyl)-8-(dicyclopropylmethyl)-1-propyl- has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain protein kinases, which makes it a potential candidate for the treatment of various diseases such as cancer and inflammation. Additionally, this compound has been studied for its potential use as a diagnostic tool for certain diseases.
Propriétés
Numéro CAS |
149741-45-7 |
|---|---|
Nom du produit |
1H-Purine-2,6-dione, 3,7-dihydro-1-(2-(4-aminophenyl)ethyl)-8-(dicyclopropylmethyl)-1-propyl- |
Formule moléculaire |
C23H29N5O2 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
1-[2-(4-aminophenyl)ethyl]-8-(dicyclopropylmethyl)-3-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C23H29N5O2/c1-2-12-27-21-19(25-20(26-21)18(15-5-6-15)16-7-8-16)22(29)28(23(27)30)13-11-14-3-9-17(24)10-4-14/h3-4,9-10,15-16,18H,2,5-8,11-13,24H2,1H3,(H,25,26) |
Clé InChI |
ASIJQMUMQMVUCZ-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC3=CC=C(C=C3)N)NC(=N2)C(C4CC4)C5CC5 |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)CCC3=CC=C(C=C3)N)NC(=N2)C(C4CC4)C5CC5 |
Autres numéros CAS |
149741-45-7 |
Synonymes |
1-(4-Aminophenethyl)-8-dicyclopropylmethyl-1-propylxanthine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



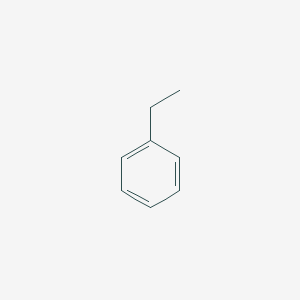
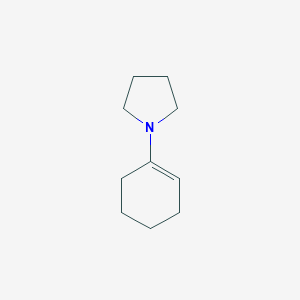
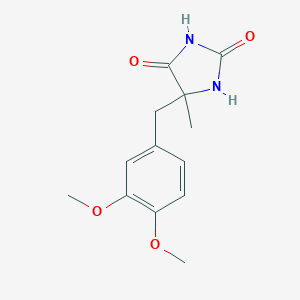
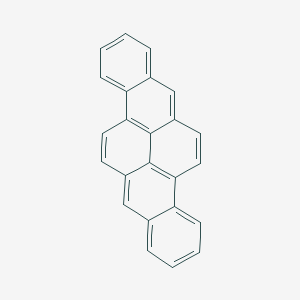
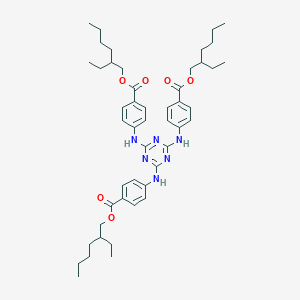
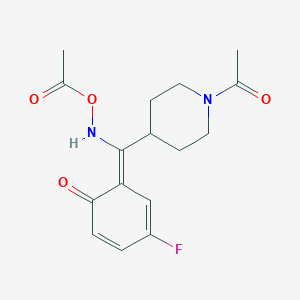
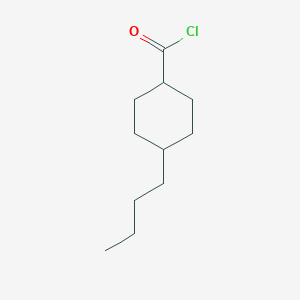
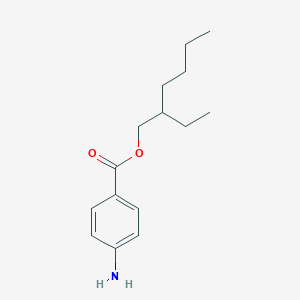
![1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone](/img/structure/B125865.png)
![4-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-2-ol](/img/structure/B125869.png)
